N,N'-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine is a complex organic compound with the molecular formula C17H13N5S. It contains 17 carbon atoms, 13 hydrogen atoms, 5 nitrogen atoms, and 1 sulfur atom
Vorbereitungsmethoden
The synthesis of N,N’-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine involves multiple steps, typically starting with the formation of the thiazole ring followed by the construction of the pyrimidine ring. One common method involves the reaction of 2-aminothiazole with benzaldehyde to form the intermediate, which is then cyclized with cyanamide under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N,N’-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N,N’-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s ability to bind to DNA and interfere with replication and transcription processes is also a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
N,N’-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine can be compared with other thiazolopyrimidine derivatives, such as:
N,N’-Disubstituted-2-(5-nitrofuran-2-yl)pyrimido[4,5-d]pyrimidin-4-amines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and are used as CDK2 inhibitors in cancer treatment.
The uniqueness of N,N’-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
871266-92-1 |
---|---|
Molekularformel |
C17H13N5S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-N,7-N-diphenyl-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine |
InChI |
InChI=1S/C17H13N5S/c1-3-7-12(8-4-1)20-15-14-16(19-11-18-15)23-17(22-14)21-13-9-5-2-6-10-13/h1-11H,(H,21,22)(H,18,19,20) |
InChI-Schlüssel |
ZTHKYQVIGVTAJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C3C(=NC=N2)SC(=N3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.